
2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
A significant application of related compounds to 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide involves their synthesis for antimicrobial purposes. For instance, a series of pyrimidinones and oxazinones derivatives, synthesized using related structural frameworks, showed promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. These findings highlight the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Radioligand Imaging
Another noteworthy application is in the development of selective radioligands for imaging purposes, particularly for the translocator protein (18 kDa) using PET scans. A novel series within this structural category demonstrated high selectivity, facilitating the synthesis of radioligands like [18F]DPA-714. This compound, designed with a fluorine atom for labeling with fluorine-18, enables in vivo imaging, showcasing the utility of such compounds in medical diagnostics and research (Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, synthesized from structures analogous to the compound , have been identified as effective anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1/2 with high selectivity indices and demonstrated significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac, a standard drug. Such research underscores the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Histamine H4 Receptor Ligands
Research into 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) highlighted the potential for therapeutic applications in anti-inflammatory and antinociceptive treatments. Optimization studies led to potent compounds active in animal models for inflammation and pain, suggesting H4R antagonists' significance in developing new pain management therapies (Altenbach et al., 2008).
Antimicrobial and Antifungal Agents
Further studies on synthesized pyrimidine-triazole derivatives have shown significant antimicrobial activity against selected bacterial and fungal strains. This research highlights the potential use of such compounds in developing novel antimicrobial and antifungal therapies, addressing the need for new treatments due to rising resistance to existing drugs (Majithiya & Bheshdadia, 2022).
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-4-6-22(7-5-11)16-9-15(18-10-19-16)20-17(23)8-14-12(2)21-24-13(14)3/h9-11H,4-8H2,1-3H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLBWMTUCQAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)
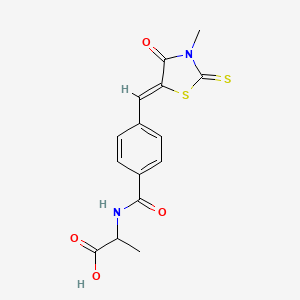
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
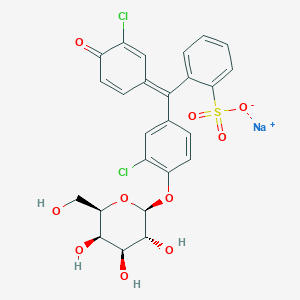
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
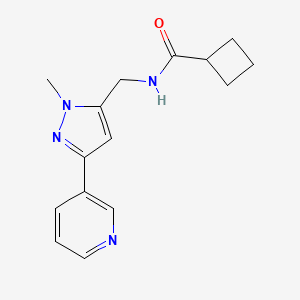
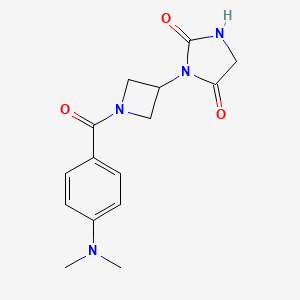
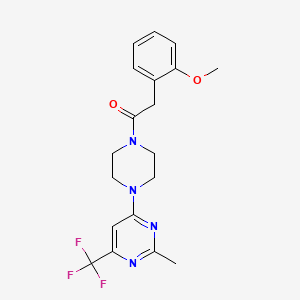
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)